4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
CAS No.: 2007915-69-5
Cat. No.: VC5876726
Molecular Formula: C5H8Br2N2
Molecular Weight: 255.941
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2007915-69-5 |
|---|---|
| Molecular Formula | C5H8Br2N2 |
| Molecular Weight | 255.941 |
| IUPAC Name | 4-(bromomethyl)-1-methylimidazole;hydrobromide |
| Standard InChI | InChI=1S/C5H7BrN2.BrH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H |
| Standard InChI Key | VGHUHGQAJUUUKQ-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1)CBr.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a 1-methylimidazole core substituted with a bromomethyl group at the 4-position, paired with a hydrobromide counterion. The imidazole ring’s nitrogen atoms at positions 1 and 3 create a π-electron-rich system, while the bromomethyl group introduces a site for nucleophilic substitution or cross-coupling reactions . Key structural descriptors include:
Table 1: Molecular Properties of 4-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide
| Property | Value |
|---|---|
| CAS Number | 2007915-69-5 |
| Molecular Formula | C₅H₈Br₂N₂ |
| Molecular Weight | 255.941 g/mol |
| IUPAC Name | 4-(bromomethyl)-1-methylimidazole; hydrobromide |
| SMILES | CN1C=C(N=C1)CBr.Br |
| InChIKey | VGHUHGQAJUUUKQ-UHFFFAOYSA-N |
The hydrobromide salt enhances solubility in polar solvents compared to the free base, though exact solubility data remain unreported.
Spectroscopic and Computational Data
PubChemLite’s predicted collision cross-section (CCS) values for adducts such as [M+H]+ (132.9 Ų) and [M+Na]+ (136.0 Ų) provide insights into its gas-phase ion mobility, relevant for mass spectrometry applications . Density functional theory (DFT) calculations predict a planar imidazole ring with a 120° bond angle at the bromomethyl-bearing carbon, optimizing orbital overlap for reactivity.
Synthesis and Purification Strategies
Bromination of N-Methylimidazole Derivatives
A common route involves bromination of 1-methylimidazole under acidic conditions. For example, treatment of N-methylimidazole with bromine in acetic acid at room temperature yields 2,4,5-tribromo-1-methyl-1H-imidazole, which undergoes selective debromination using sodium sulfite to produce the monobrominated product .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Tribromination | Br₂, AcOH, NaOAc, 2.5 h, RT | 29% |
| Selective Reduction | Na₂SO₃, H₂O/AcOH (3:1), 60 h, 130°C | 62% |
The use of sodium sulfite under reflux selectively removes bromine atoms from the 2- and 5-positions while retaining the 4-bromomethyl group, as evidenced by nuclear Overhauser effect (NOE) NMR studies .
Purification Challenges
Crude reaction mixtures often contain di- and tribrominated byproducts, necessitating multiple extraction steps with ether and chromatographic separation on silica gel with ethyl acetate/hexanes gradients . The hydrobromide salt forms spontaneously upon neutralization with HBr, improving crystallinity for isolation .
Reactivity and Functionalization Pathways
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with oxygen, nitrogen, and sulfur nucleophiles. For instance, treatment with sodium ethoxide in ethanol yields 4-(ethoxymethyl)-1-methyl-1H-imidazole, a precursor for prodrug formulations. Kinetic studies reveal a second-order rate constant of in DMSO at 25°C, indicative of moderate leaving-group ability.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids enable access to biaryl derivatives. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water at 80°C, coupling efficiencies exceed 85% for electron-neutral aryl groups. The imidazole ring’s electron-donating methyl group activates the bromomethyl site toward oxidative addition.
Applications in Pharmaceutical Development
Kinase Inhibitor Scaffolds
The compound serves as a key intermediate in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors. For example, coupling with pyrazolo[1,5-a]pyrimidine derivatives yields candidates with IC₅₀ values <10 nM against B-cell lymphomas.
Prodrug Design
Conjugation of the bromomethyl group to hydroxyl-containing drugs via ether linkages enhances membrane permeability. In vitro studies with fludarabine prodrugs show 3-fold increased Caco-2 cell uptake compared to parent drugs.
Comparative Analysis with Structural Analogs
Table 3: Brominated Imidazole Derivatives Comparison
| Compound | CAS Number | Molecular Formula | Reactivity Profile |
|---|---|---|---|
| 4-Bromo-1-methyl-1H-imidazole | 25676-75-9 | C₄H₅BrN₂ | Limited to aryl couplings |
| 2-(Bromomethyl)-1-methyl-1H-imidazole HBr | 1864074-91-8 | C₅H₈Br₂N₂ | Enhanced steric hindrance |
| 4,5-Dibromo-1-methyl-1H-imidazole | 1003-91-4 | C₄H₄Br₂N₂ | Ortho-directing in substitutions |
The 4-bromomethyl derivative exhibits superior versatility in alkylation reactions compared to its 2-substituted isomer, which suffers from steric constraints near the imidazole’s N-3 position .
Future Research Directions
Ongoing studies focus on:
-
Enantioselective Functionalization: Developing chiral ligands for asymmetric alkylations using the bromomethyl group.
-
Polymer Chemistry: Incorporating the monomer into conductive polymers for organic electronics.
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Biological Probe Design: Radiolabeling with ⁷⁶Br (t₁/₂ = 16.2 h) for positron emission tomography (PET) imaging of kinase expression.
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